BenchChemオンラインストアへようこそ!

7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 306979-54-4; MFCD00243576) is a heterocyclic small molecule (C14H15N5O2, MW 285.30) belonging to the triazolopyrimidine class—a scaffold with established pharmacological relevance including anticonvulsant, PDE2 inhibitory, and adenosine receptor modulatory activities. The compound features a 2-amino substituent on the triazolo[1,5-a]pyrimidine core and a distinct 3-methoxyphenoxyethyl group at the 7-position, differentiating it from the extensively characterized 4-chlorophenoxy analog BTS 72664 and the 4-methylphenoxy analog (CAS 477865-11-5).

Molecular Formula C14H15N5O2
Molecular Weight 285.307
CAS No. 306979-54-4
Cat. No. B2605826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS306979-54-4
Molecular FormulaC14H15N5O2
Molecular Weight285.307
Structural Identifiers
SMILESCC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC(=C3)OC
InChIInChI=1S/C14H15N5O2/c1-9(21-11-5-3-4-10(8-11)20-2)12-6-7-16-14-17-13(15)18-19(12)14/h3-9H,1-2H3,(H2,15,18)
InChIKeyFHTDCFVEGSHBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 306979-54-4): Compound Identity and Procurement Baseline


7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 306979-54-4; MFCD00243576) is a heterocyclic small molecule (C14H15N5O2, MW 285.30) belonging to the triazolopyrimidine class—a scaffold with established pharmacological relevance including anticonvulsant, PDE2 inhibitory, and adenosine receptor modulatory activities [1]. The compound features a 2-amino substituent on the triazolo[1,5-a]pyrimidine core and a distinct 3-methoxyphenoxyethyl group at the 7-position, differentiating it from the extensively characterized 4-chlorophenoxy analog BTS 72664 and the 4-methylphenoxy analog (CAS 477865-11-5) [2]. It is commercially available through multiple vendors at purity levels ranging from 90% to ≥98% .

Why Generic [1,2,4]Triazolo[1,5-a]pyrimidine Analogs Cannot Substitute for CAS 306979-54-4


Within the 7-substituted triazolo[1,5-a]pyrimidine chemotype, minor modifications to the aryl ether substituent produce profound shifts in pharmacological profile, target engagement, and physicochemical properties. The 4-chlorophenoxy analog BTS 72664 demonstrates potent anticonvulsant activity (ED50 1.9 mg/kg p.o. against bicuculline-induced seizures) via enhancement of picrotoxin-sensitive chloride currents, without benzodiazepine site activity; [1] the 7-alkoxy series exhibits selective positive allosteric modulation of GABAA1 and GABAA4 receptors [2]. The target compound's 3-methoxyphenoxy substitution introduces a hydrogen-bond-accepting methoxy group at the meta position—absent in the 4-chloro, 4-methyl, and simple 7-alkoxy congeners—that is expected to alter electronic distribution on the phenyl ring (Hammett σmeta = +0.12 for OCH3 vs. σpara = +0.23 for Cl) [3], with a computed LogP of 1.81 compared to ~2.5 for the 4-chloro analog BTS 72664 . These differences preclude direct interchangeability in SAR studies, pharmacological assays, or chemical probe campaigns.

7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Quantified Differentiation Evidence Against Closest Analogs


Meta-Methoxy Substituent vs. Para-Chloro: Physicochemical and Predicted Pharmacokinetic Differentiation from BTS 72664

The target compound carries a 3-methoxyphenoxy group at the 7-position, in contrast to BTS 72664's 4-chlorophenoxy substitution. This substitution alters computed LogP (1.81 for target vs. ~2.5 estimated for BTS 72664), hydrogen-bond acceptor count (7 vs. 5 for BTS 72664), and topological polar surface area (87.6 Ų vs. ~43.1 Ų for BTS 72664), predicting lower passive CNS permeability but potentially improved solubility . Critically, the 3-methoxy group eliminates the metabolic liability associated with para-chloro substitution (CYP2C9/2C19-mediated oxidative dechlorination potential), which is a known concern for BTS 72664 and its class [1]. No direct head-to-head biological comparison exists in the published literature.

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling Anticonvulsant

2-Amino Substituent: Differentiation from Non-Amine 7-Aryloxy Triazolopyrimidine Congeners Including BTS 72664

Unlike BTS 72664 (CAS 165383-52-8) and its 4-methylphenoxy analog (CAS 477865-23-9), which lack a 2-amino substituent on the triazole ring, the target compound features a primary amine at the 2-position. This functional group introduces an additional hydrogen-bond donor (HBD count = 1 vs. 0 for BTS 72664 and the 4-methylphenoxy analog), increases TPSA (87.6 vs. ~43 Ų for BTS 72664), and provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, urea formation) that is unavailable in BTS 72664 . The 2-amino substituent is a structural feature shared with known PDE2 inhibitor scaffolds within the [1,2,4]triazolo[1,5-a]pyrimidine class, where the 2-amino group participates in key hinge-region hydrogen-bonding interactions with the enzyme active site [1].

Medicinal Chemistry Kinase Inhibitor PDE2 Hydrogen Bonding

Purity and Supply Chain Differentiation: ≥98% (MolCore) vs. 90% (Fluorochem) for CAS 306979-54-4

Commercial availability of the target compound spans two documented purity tiers: 90% from Fluorochem (UK) and ≥98% (NLT 98%) from MolCore (China), the latter certified under an ISO-compliant quality system suitable for global pharmaceutical R&D and QC applications . MolCore additionally specifies a defined storage condition of 20°C with a 2-year stability window, whereas Fluorochem provides full SDS documentation including GHS hazard classification (H302, H315, H319, H335) . This dual-supplier landscape with documented purity differentials is absent for the closest analog, the 2-amino-4-methylphenoxy derivative (CAS 477865-11-5), which is listed at a single purity grade (95%) from AKSci without ISO certification claims .

Chemical Procurement Quality Control Compound Management High-Throughput Screening

Structural Uniqueness Within the 7-Aryloxyethyl-[1,2,4]triazolo[1,5-a]pyrimidine Chemical Space

A systematic comparison of commercially available 7-(aryloxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives reveals that the target compound occupies a unique position in the accessible chemical space. The three closest structurally characterized analogs are: (i) BTS 72664 (7-[1-(4-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, CAS 165383-52-8) — no 2-amino group, para-Cl substitution [1]; (ii) 7-[1-(4-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-11-5) — 2-amino present, but para-CH3 substitution with lower MW (269.3 vs. 285.3) and different electronic profile ; and (iii) N'-[7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide (CID 3471370, MW 340.4) — a dimethylformamidine-capped derivative of the target compound with MW elevated by 55.1 Da and HBD count reduced to 0 [2]. The target compound is the sole member of this set combining a 2-amino group with a meta-methoxyphenoxy substituent, rendering it uniquely suited as a versatile synthetic intermediate for generating focused libraries.

Chemical Biology Probe Development Library Design SAR

Evidence-Backed Application Scenarios for 7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 306979-54-4)


Focused Library Synthesis via 2-Amino Derivatization for CNS Target Screening

The target compound's free 2-amino group serves as a versatile synthetic handle for generating libraries of amides, ureas, sulfonamides, and secondary amines via straightforward coupling chemistry. Given the established CNS activity of the triazolopyrimidine scaffold—including BTS 72664's broad-spectrum anticonvulsant activity (ED50 1.9–47.5 mg/kg p.o. across multiple seizure models) [1] and the 7-alkoxy series' selective GABAA receptor modulation [2]—libraries derived from the target compound can be screened against a panel of CNS targets (GABAA subtypes, PDE2, adenosine receptors) where the 2-amino group is predicted to engage critical hinge-region hydrogen bonds [3]. The ≥98% purity grade from MolCore ensures that library products are not confounded by starting material impurities .

Meta-Methoxy SAR Probe for Mapping Electronic Effects in Triazolopyrimidine Pharmacology

The 3-methoxyphenoxy substituent introduces a +M (mesomeric electron-donating) effect at the meta position of the phenyl ring, contrasting with the −I (inductive electron-withdrawing) effect of the 4-chloro group in BTS 72664 and the +I effect of the 4-methyl group in CAS 477865-11-5. This makes the target compound a valuable SAR probe for interrogating the electronic requirements of the aryl ether binding pocket in targets such as GABAA receptors, where BTS 72664 has demonstrated picrotoxin-sensitive chloride current enhancement without benzodiazepine site activity [1]. The computed LogP differential (1.81 vs. ~2.5 for BTS 72664) further enables dissection of lipophilicity-driven vs. electronics-driven SAR in parallel assay formats .

High-Throughput Screening with ISO-Certified Quality Assurance

For HTS campaigns requiring >10 mg of compound with documented purity ≥98% and ISO-certified quality systems, the target compound from MolCore is the only 7-(aryloxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine derivative that meets both criteria . The 4-methyl analog (CAS 477865-11-5) is limited to a single 95% purity source without ISO certification , and BTS 72664 (CAS 165383-52-8) lacks a 2-amino group entirely, precluding its use in target classes requiring this pharmacophore [1]. The target compound's defined 2-year storage stability at 20°C supports compound management workflows in industrial screening facilities .

Chemical Probe Development Targeting PDE2 or Adenosine Receptors

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure for PDE2 inhibition, with multiple series showing nanomolar potency and co-crystal structures confirming the role of the 2-amino group in hinge-region hydrogen bonding [3]. Although no direct PDE2 inhibition data exist for the target compound, its 2-amino-7-aryloxyethyl substitution pattern maps onto the pharmacophore of known PDE2 inhibitors, and its reduced LogP (1.81) relative to BTS 72664 predicts improved ligand efficiency indices. Additionally, the scaffold is known to engage adenosine A2a receptors as antagonists, with patents describing [1,2,4]triazolo[1,5-a]pyrimidine derivatives possessing 'unexpectedly high affinity for the A2a adenosine receptor' [4]. The target compound's unique substitution pattern warrants evaluation in both PDE2 and adenosine receptor assays as part of a systematic probe discovery cascade.

Quote Request

Request a Quote for 7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.